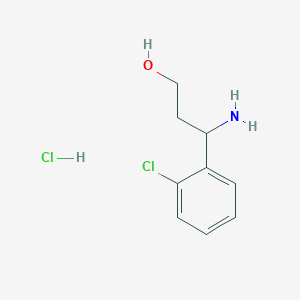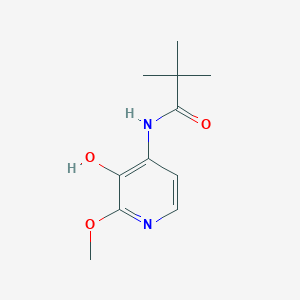![molecular formula C11H11N3O4 B1439807 1,3,5-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid CAS No. 901864-90-2](/img/structure/B1439807.png)
1,3,5-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid
Descripción general
Descripción
1,3,5-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid is a useful research compound. Its molecular formula is C11H11N3O4 and its molecular weight is 249.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3,5-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
1,3,5-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid and its derivatives have been the subject of research primarily in the field of organic chemistry, focusing on their synthesis and properties. The formation of amides of 7-methyl-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid and its derivatives has been explored, with some of these derivatives exhibiting strong analgesic activity (Śladowska et al., 1999). Additionally, research into the synthesis of various pyrido[2,3-d]pyrimidine derivatives using different methods such as one-pot synthesis and condensation reactions has been conducted, yielding insights into the efficient production of these compounds (Shaabani et al., 2009).
Antimicrobial Properties
Some studies have focused on the antimicrobial activities of pyrido[2,3-d]pyrimidine derivatives. For instance, certain synthesized pyrido[2,3-d]pyrimidines have shown antimicrobial activities against fungi and gram-positive and negative bacteria (Ziarani et al., 2015). This aspect of the research suggests potential applications in developing new antimicrobial agents.
Antioxidant and Electrochemical Studies
The antioxidant properties of pyrido[2,3-d]pyrimidine derivatives have also been a subject of interest. A study on 5-aryl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acids revealed insights into their antioxidant capabilities and electrochemical properties (Quiroga et al., 2016). These findings are significant for understanding the chemical behavior of these compounds and their potential utility in various applications.
Novel Synthetic Methods and Catalysts
Innovative methods and catalysts for synthesizing pyrido[2,3-d]pyrimidine derivatives have been developed, such as the use of a TiO2/SiO2 nanocomposite in aqueous media at room temperature (Sadegh-Samiei & Abdolmohammadi, 2018). Such advancements in synthetic methods contribute to the efficient and eco-friendly production of these compounds.
Propiedades
IUPAC Name |
1,3,5-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c1-5-4-6(10(16)17)12-8-7(5)9(15)14(3)11(18)13(8)2/h4H,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFPNKZTTZUGGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)N(C(=O)N2C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Methyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide](/img/structure/B1439724.png)
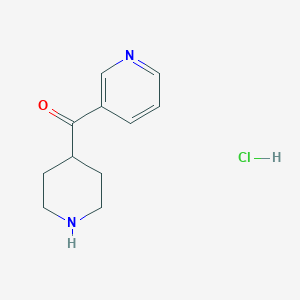
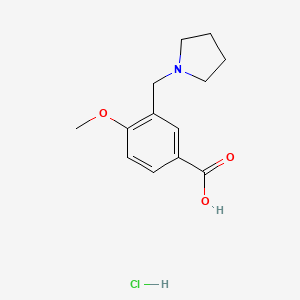
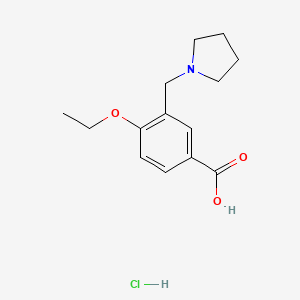
![4-[(2-Bromoacetyl)amino]-N-ethylbenzamide](/img/structure/B1439732.png)
![2-{[(1-Methyl-1H-pyrazol-4-YL)methyl]-amino}ethanol dihydrochloride](/img/structure/B1439733.png)
![2-Bromo-N-[4-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B1439734.png)

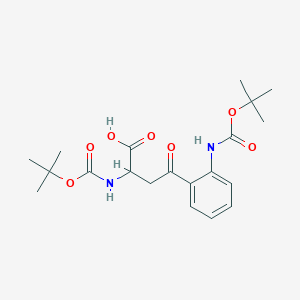
![4-Isopropoxy-N-[2-(3-methylphenoxy)butyl]aniline](/img/structure/B1439739.png)
![2-Chloro-N-[2-(4-chlorophenoxy)propyl]aniline](/img/structure/B1439740.png)
